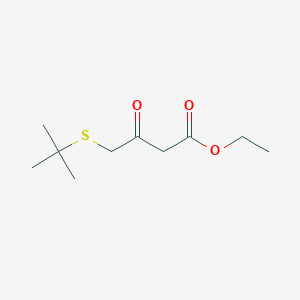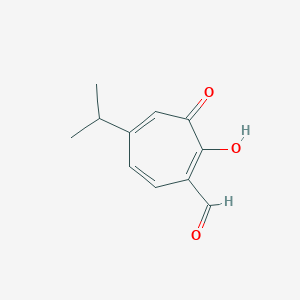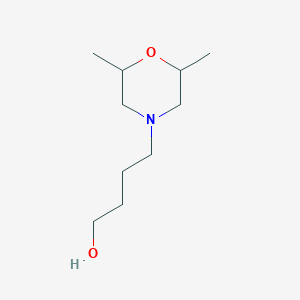
2-(4-Iodo-phenoxy)-5-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Iodo-phenoxy)-5-nitropyridine is an organic compound that features both iodine and nitro functional groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodo-phenoxy)-5-nitropyridine typically involves the nucleophilic substitution reaction of 4-iodophenol with 2,5-dichloropyridine in the presence of a base. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The nitro group can be introduced via nitration of the resulting intermediate using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the hazardous reagents involved in the nitration process.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Substitution: The compound can participate in various substitution reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Reduction: 2-(4-Aminophenoxy)-5-nitropyridine.
Substitution: Various biaryl compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Iodo-phenoxy)-5-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as polymers with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Iodo-phenoxy)-5-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the iodine atom can facilitate the formation of covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
4-Iodophenol: Shares the iodine functional group but lacks the nitro group and pyridine ring.
2-(4-Iodophenoxy)pyridine: Similar structure but without the nitro group.
5-Nitropyridine: Contains the nitro group but lacks the iodine and phenoxy groups.
Propriétés
Formule moléculaire |
C11H7IN2O3 |
|---|---|
Poids moléculaire |
342.09 g/mol |
Nom IUPAC |
2-(4-iodophenoxy)-5-nitropyridine |
InChI |
InChI=1S/C11H7IN2O3/c12-8-1-4-10(5-2-8)17-11-6-3-9(7-13-11)14(15)16/h1-7H |
Clé InChI |
BBWSBPUZUPQQDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC2=NC=C(C=C2)[N+](=O)[O-])I |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl thieno[2,3-b]pyrazin-6-ylcarbamate](/img/structure/B8519006.png)
![Heptane,1-[(2-chloroethyl)sulfinyl]-](/img/structure/B8519012.png)
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-bromobenzamide](/img/structure/B8519018.png)


![Benzenemethanamine,4-(1h-imidazol-1-yl)-n-[4-(1-methylethyl)phenyl]-](/img/structure/B8519037.png)




![7-Amino-6-nitrothieno[3,2-b]pyridine](/img/structure/B8519074.png)


![1-(3,4-Dichlorophenyl)-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8519101.png)
